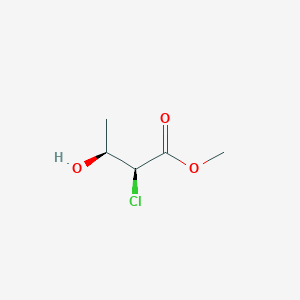

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “Methyl (2S,3S)-2-chloro-3-hydroxybutanoate” can be deduced from its name. It likely contains a methyl group, a chloro group, and a hydroxy group attached to a butanoate backbone. The (2S,3S) notation indicates the stereochemistry of the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its structure and the conditions under which the reactions are carried out. The presence of functional groups like the chloro and hydroxy groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its molecular structure. These might include its molecular weight, solubility, melting point, boiling point, and specific rotation .Applications De Recherche Scientifique

Intramolecular Cyclizations

Methyl (2S,3S)-2-chloro-3-hydroxybutanoate has been utilized in the stereoselective synthesis of bicyclic tetrahydropyrans. This process involves the reaction of ethyl (R)-3-hydroxybutanoate with aldehydes in the presence of TMSOTf to yield bicyclic oxygen heterocycles. This method allows the creation of three new stereogenic centers in a single pot, demonstrating the compound's utility in complex organic synthesis (Elsworth & Willis, 2008).

Biopolymer Degradation

Research has shown the direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester, highlighting the compound's importance in the breakdown and recycling of biopolymers. This process involves hydrolysis, esterification, and reduction steps, pointing to potential applications in waste management and recycling (Seebach et al., 2003).

Conformational Behavior in Solutions

The conformational behavior of Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate in solutions has been analyzed to understand its effect on intramolecular hydrogen bonding. This study provides insights into the molecular dynamics and interactions within solvents, which is crucial for applications in material science and formulation chemistry (Li, Uzawa, & Doi, 1997).

Carbonylative Ring Opening

A significant application of this compound is demonstrated in the carbonylative opening of terminal epoxides under mild conditions. This process, catalyzed by Co2(CO)8, converts propylene oxide to methyl 3-hydroxybutanoate with high yield. The method is versatile, applicable to various terminal epoxides, and proceeds without epimerization at the secondary stereocenter, showcasing the compound's potential in organic synthesis (Denmark & Ahmad, 2007).

Tissue Engineering Materials

This compound-related polymers, specifically polyhydroxyalkanoates (PHA), have been explored for their potential as tissue engineering materials. PHAs are biodegradable and thermoprocessable, making them suitable for medical device applications, including sutures, repair devices, and scaffolds for tissue regeneration. This application underscores the material's significance in biomedical engineering and regenerative medicine (Chen & Wu, 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

methyl (2S,3S)-2-chloro-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCDXBCIJDUWEO-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chloropropyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2846835.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2846840.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2846849.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2846852.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2846855.png)

![8-cyclohexyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846856.png)

![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)